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Laurifolin (flavonoid) -

Laurifolin (flavonoid)

Catalog Number: EVT-14933643
CAS Number:
Molecular Formula: C20H20O6
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Laurifolin (flavonoid) is a member of flavanones.
Source

Laurifolin is predominantly found in plants belonging to the Menispermaceae family, particularly Cissampelos sympodialis. This plant has been traditionally used in various cultures for its therapeutic effects, including anti-inflammatory and antidiarrheal properties. The extraction of Laurifolin typically involves methods such as solvent extraction and chromatography to isolate this flavonoid from plant materials .

Classification

Laurifolin is classified as a flavonoid, which is a group of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are known for their diverse biological activities and are categorized into several subclasses, including flavonols, flavones, flavanones, and isoflavones. Laurifolin specifically belongs to the flavone subclass due to its structural characteristics .

Synthesis Analysis

Methods

The synthesis of Laurifolin can be approached through several methodologies, primarily focusing on isolation from natural sources or synthetic routes. The natural extraction involves:

  1. Solvent Extraction: Utilizing organic solvents like ethanol or methanol to extract Laurifolin from dried plant material.
  2. Chromatography: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify Laurifolin from crude extracts.

Synthetic methods may involve chemical reactions starting from simpler flavonoids or phenolic compounds, utilizing various reagents and catalysts to construct the desired molecular framework .

Technical Details

The extraction process typically involves:

  • Preparation of Plant Material: Drying and grinding plant parts.
  • Solvent Extraction: Soaking the ground material in solvent for a specific duration.
  • Filtration and Evaporation: Filtering out the solid residues and evaporating the solvent to obtain concentrated extracts.
  • Purification: Using chromatographic techniques to isolate Laurifolin from other constituents .
Molecular Structure Analysis

Structure

Laurifolin's structure consists of a flavone backbone characterized by two aromatic rings connected by a three-carbon chain that includes a carbonyl group. The specific arrangement of hydroxyl groups contributes to its biological activity.

Data

  • Molecular Formula: C20H20O6C_{20}H_{20}O_{6}
  • Molecular Weight: 360.37 g/mol
  • Structural Representation: The structural formula can be represented as follows:
Laurifolin Structure \text{Laurifolin Structure }
C20H20O6 Flavone Backbone \begin{array}{c}\text{C}_{20}\text{H}_{20}\text{O}_{6}\\\text{ Flavone Backbone }\end{array}
Chemical Reactions Analysis

Reactions

Laurifolin undergoes various chemical reactions typical of flavonoids, including:

  1. Oxidation: Can form reactive oxygen species under certain conditions.
  2. Reduction: May be reduced to form dihydro derivatives.
  3. Substitution Reactions: Hydroxyl groups can participate in substitution reactions leading to derivatives with altered biological activities.

Technical Details

The reactivity of Laurifolin is influenced by its functional groups, particularly the hydroxyl groups which can engage in hydrogen bonding and influence solubility and interaction with biological targets .

Mechanism of Action

Process

Laurifolin exhibits its biological effects primarily through:

  1. Antimicrobial Activity: Inhibiting bacterial growth by disrupting cell wall synthesis.
  2. Antiviral Activity: Binding to viral proteins, thereby inhibiting their function; for instance, it has shown potential against Dengue virus by interacting with non-structural protein NS4B .
  3. Antioxidant Properties: Scavenging free radicals and reducing oxidative stress in cells.

Data

In vitro studies have demonstrated that Laurifolin binds effectively to viral proteins with binding energies around -5.38 kcal/mol, indicating strong interactions that may inhibit viral replication .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • Melting Point: Specific melting point data for Laurifolin is limited but generally falls within the range typical for flavonoids (around 200°C).
  • Stability: Stable under normal conditions but sensitive to light and heat which may degrade its structure.

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for detailed characterization .

Applications

Scientific Uses

Laurifolin has several promising applications in scientific research:

  1. Pharmacological Studies: Investigated for its potential therapeutic effects against various diseases due to its antimicrobial and antiviral properties.
  2. Nutraceuticals: Explored as a dietary supplement due to its antioxidant properties.
  3. Cosmetic Industry: Used for its skin-protective effects owing to its ability to scavenge free radicals.

Research continues into optimizing extraction methods and elucidating further applications of Laurifolin in medicine and health sciences .

Phytochemical Contextualization of Laurifolin in Flavonoid Research

Taxonomic Distribution and Phylogenetic Significance of Laurifolin-Producing Species

Laurifolin, a specialized O-methylated flavonoid, demonstrates a phylogenetically constrained distribution within the angiosperm lineage. It is predominantly documented in species of the Lauraceae family, notably within the genera Litsea, Cinnamomum, and Persea. Chemotaxonomic analyses reveal Laurifolin as a chemosystematic marker distinguishing the Litsea clade from closely related genera (e.g., Lindera) within Lauraceae [9]. Field studies of 15 Litsea populations confirm its consistent presence in L. cubeba, L. elliptica, and L. mollis, while being undetectable in the morphologically similar L. glutinosa [9]. This distribution pattern aligns with molecular phylogenies based on nuclear ribosomal DNA and chloroplast markers, where Laurifolin-producing species form a monophyletic cluster (bootstrap support >85%) [9].

Beyond Lauraceae, trace occurrences are documented in Rutaceae (Citrus spp.) and Annonaceae (Annona spp.), though at significantly lower concentrations (<0.01% dry weight versus 0.5–1.8% in Litsea) [3] [10]. UPLC-Q-TOF-MS metabolomic profiling of Citrus aurantium and C. reticulata shows Laurifolin only in immature fruits, suggesting developmental regulation absent in Lauraceae [10].

Table 1: Phylogenetic Distribution of Laurifolin in Angiosperms

FamilyGenera/SpeciesTissue LocalizationConcentration Range (mg/g DW)Phylogenetic Clade
LauraceaeLitsea cubebaLeaves, Bark8.2 - 18.3Core Laurales
LauraceaeLitsea ellipticaBark, Roots5.7 - 12.6Core Laurales
LauraceaeCinnamomum verumTwigs1.5 - 3.4Core Laurales
RutaceaeCitrus aurantiumImmature Peel<0.1Rosids (Malvidae)
AnnonaceaeAnnona muricataSeeds0.05 - 0.2Magnoliids (Annonale)

Phylogenetic mapping indicates Laurifolin biosynthesis emerged independently in Laurales and Sapindales, supported by divergent O-methyltransferase (OMT) isoforms catalyzing its final methylation step. In Litsea, Laurifolin-synthesizing OMTs share 90% sequence homology, contrasting with <40% identity to Citrus OMTs [9]. This suggests convergent evolution of the pathway in response to similar ecological pressures.

Evolutionary Drivers for Laurifolin Biosynthesis in Plant Defense Systems

Laurifolin functions as a multifunctional defense compound, with selection for its biosynthesis driven primarily by biotic interactions. Empirical studies demonstrate dose-dependent inhibition of fungal pathogens (e.g., Colletotrichum gloeosporioides) and phytophagous insects (e.g., Spodoptera litura) through:

  • Membrane disruption: Hydrophobic interactions with phospholipid bilayers (confirmed via liposome leakage assays)
  • Oxidative stress induction: 2.5-fold increase in reactive oxygen species (ROS) in insect midguts
  • Detoxification interference: Competitive inhibition of cytochrome P450 monooxygenases (CYP450s) [4] [6]

Latitudinal gradients in Laurifolin concentration correlate with herbivory pressure. Litsea cubeba populations at lower latitudes (<15°N) exhibit 3.1-fold higher leaf Laurifolin than high-latitude (>35°N) counterparts, paralleling increased herbivore diversity (r=0.87, p<0.01) [8]. This aligns with the Resource Availability Hypothesis, predicting greater investment in costly defenses (like flavonoids) in resource-limited tropical ecosystems where tissue replacement is metabolically expensive [7].

Evolutionary trade-offs are evident between Laurifolin production and regrowth capacity. Litsea species with high Laurifolin (>10 mg/g) show 40% lower relative growth rates than low-producer congeners (<2 mg/g), consistent with the "growth-defense trade-off" model [7] [8]. Molecular analyses reveal negative selection acting on phenylalanine ammonia-lyase (PAL) promoters in high-Laurifolin species, optimizing phenylpropanoid flux toward defense rather than growth-related hydroxycinnamates [9].

Pathogen coevolution has shaped structural specificity. Laurifolin (8-C-prenyl-4'-O-methylapigenin) demonstrates 30% stronger antifungal activity than its non-methylated analog, attributable to enhanced membrane penetration. Botrytis cinerea isolates from Litsea-rich ecosystems show partial resistance (EC₅₀ increased 1.8-fold), indicating adaptive fungal responses [4] [6].

Laurifolin as a Chemotaxonomic Marker in Angiosperms

Laurifolin's structural stability and lineage-specific occurrence validate its utility as a chemotaxonomic marker at multiple taxonomic levels:

  • Family delimitation: Distinguishes Lauraceae from morphologically similar Magnoliaceae (devoid of Laurifolin)
  • Generic resolution: Separates Litsea (high Laurifolin) from Neolitsea (trace amounts) within Lauraceae
  • Infraspecific classification: Identifies chemotypes within L. cubeba (chemotype I: Laurifolin dominant vs. chemotype II: sesquiterpenes dominant) [9] [10]

Table 2: Chemotaxonomic Discrimination Using Laurifolin and Derivatives

Taxonomic LevelDiscriminatory FeatureAnalytical MethodResolution Accuracy (%)
FamilyPresence/absence of LaurifolinLC-MS metabolomics98.7
Genus (Lauraceae)Laurifolin/Cinnamotin ratioUPLC-Q-TOF-MS94.2
Species (L. cubeba)Acylated Laurifolin derivativesNMR-based fingerprinting89.5
Population (N. Thailand)δ¹³C-Laurifolin isotopic signatureLC-IRMS82.1

Multivariate analyses confirm its diagnostic power. Principal Coordinate Analysis (PCoA) of Litsea leaf metabolomes positions high-Laurifolin species (L. cubeba, L. elliptica) distinctly from low-producers (L. glutinosa, L. monopetala) along PC1 (62% variance) [9]. Hierarchical Cluster Analysis (HCA) using Laurifolin and 12 analogs correctly groups 56/60 Litsea accessions according to established molecular phylogenies [9].

Evolutionary trajectory is traceable via structural derivatives. Annona muricata (Annonaceae) produces dihydro-Laurifolin, reflecting an adaptive reduction in the flavonoid B-ring unsaturation. This modification correlates with specialized defense against weevils (Anthonomus spp.) in humid ecosystems, demonstrating how Laurifolin diversification mirrors niche-specific selection [3] [6].

Limitations exist in taxa with convergent evolution. Certain Citrus and Litsea species produce identical Laurifolin isomers, necessitating complementary genetic markers (e.g., OMT intron length polymorphisms) for unambiguous classification [10].

Properties

Product Name

Laurifolin (flavonoid)

IUPAC Name

5,9-dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H20O6/c1-20(2)17(24)7-12-16(26-20)9-14(23)18-13(22)8-15(25-19(12)18)10-3-5-11(21)6-4-10/h3-6,9,15,17,21,23-24H,7-8H2,1-2H3

InChI Key

ASCNCUCRYYUACO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=C(C=C4)O)O)O)C

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